molecular formula C16H21N5O2 B2360706 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide CAS No. 2034337-07-8

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2360706
CAS RN: 2034337-07-8
M. Wt: 315.377
InChI Key: YORRKAWGORLQQS-UHFFFAOYSA-N
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Description

2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One line of research involves the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, aiming to discover compounds with antimicrobial properties. The antimicrobial screening of these compounds shows promising antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).

Anticancer and Anti-Inflammatory Applications

Further research has been conducted on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, potentially leading to applications in anticancer and anti-inflammatory therapies (A. Rahmouni et al., 2014).

Neuroinflammation Imaging

A novel series of pyrazolo[1,5-a]pyrimidines has been reported as selective ligands for the translocator protein (18 kDa), recognized as an early biomarker for neuroinflammatory processes. This series includes compounds designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), supporting the study of neuroinflammation (Annelaure Damont et al., 2015).

properties

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-11-12(2)18-10-20(16(11)23)9-15(22)17-7-13-8-19-21-6-4-3-5-14(13)21/h8,10H,3-7,9H2,1-2H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORRKAWGORLQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=C3CCCCN3N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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